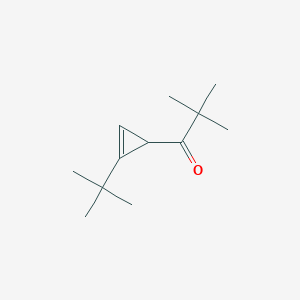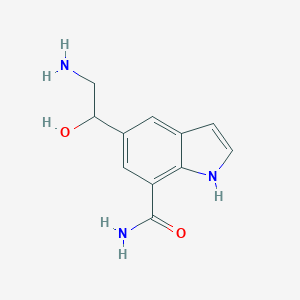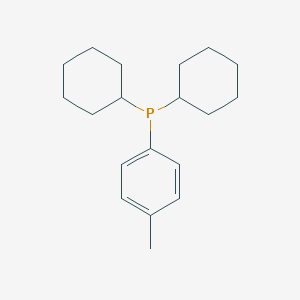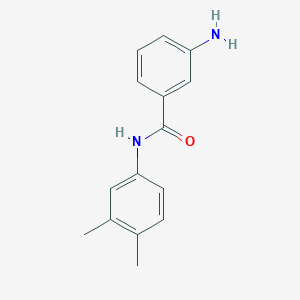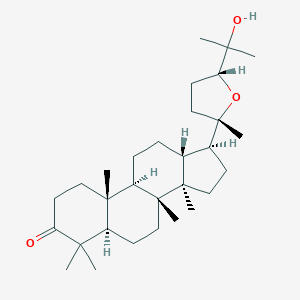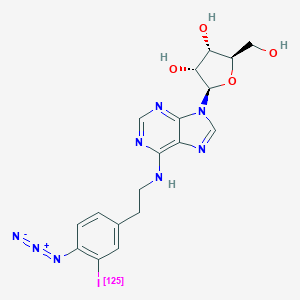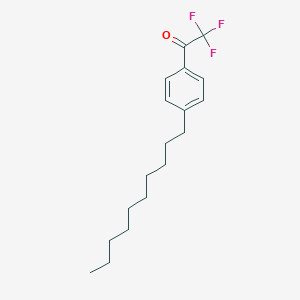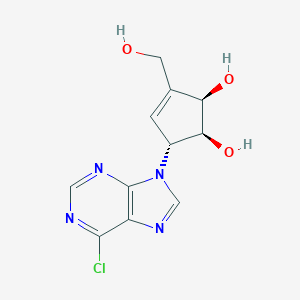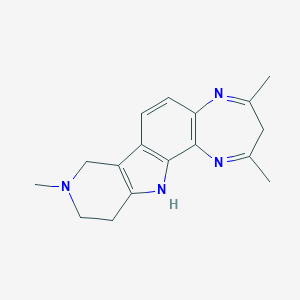
Pyrido(3',4':4,5)pyrrolo(2,3-g)-1,5-benzodiazepine, 3,8,9,10,11,12-hexahydro-2,4,9-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido(3',4':4,5)pyrrolo(2,3-g)-1,5-benzodiazepine, 3,8,9,10,11,12-hexahydro-2,4,9-trimethyl- is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential biological applications. This compound is commonly known as Gelsemine, and it is found in the plant Gelsemium elegans, which is native to East Asia.
Mecanismo De Acción
The mechanism of action of Gelsemine is not fully understood, but it is believed to act on the nervous system. Gelsemine has been shown to bind to the GABA-A receptor and modulate its activity, leading to a decrease in neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
Gelsemine has several biochemical and physiological effects on the body. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties. Gelsemine has also been shown to have sedative and hypnotic effects, making it a potential candidate for the treatment of anxiety and insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Gelsemine in lab experiments is its high potency and specificity. Gelsemine has been shown to have a low toxicity profile, making it a safe compound to use in experiments. However, one of the limitations of using Gelsemine is its complex synthesis process, which can make it difficult and expensive to obtain.
Direcciones Futuras
There are several future directions for research on Gelsemine. One area of research is in the development of new cancer therapies that utilize Gelsemine's anti-cancer properties. Another area of research is in the development of new drugs that target the GABA-A receptor, which could lead to the development of new treatments for anxiety and insomnia.
In conclusion, Gelsemine is a promising compound with several potential therapeutic applications. Its unique chemical structure and potent biological activity make it an attractive candidate for further research. While there are still many unknowns about its mechanism of action and potential side effects, continued research on Gelsemine could lead to the development of new treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of Gelsemine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the use of the Pictet-Spengler reaction. This reaction involves the condensation of an indole derivative and an aldehyde, followed by cyclization to form the pyrrolo-benzodiazepine ring system.
Aplicaciones Científicas De Investigación
Gelsemine has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that Gelsemine has potent anti-cancer activity and can induce apoptosis in cancer cells.
Propiedades
Número CAS |
107369-99-3 |
|---|---|
Nombre del producto |
Pyrido(3',4':4,5)pyrrolo(2,3-g)-1,5-benzodiazepine, 3,8,9,10,11,12-hexahydro-2,4,9-trimethyl- |
Fórmula molecular |
C17H20N4 |
Peso molecular |
280.37 g/mol |
Nombre IUPAC |
4,6,14-trimethyl-3,7,14,18-tetrazatetracyclo[9.7.0.02,8.012,17]octadeca-1(11),2(8),3,6,9,12(17)-hexaene |
InChI |
InChI=1S/C17H20N4/c1-10-8-11(2)19-17-15(18-10)5-4-12-13-9-21(3)7-6-14(13)20-16(12)17/h4-5,20H,6-9H2,1-3H3 |
Clave InChI |
OBGCEHRBOHPYDW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C3=C(C=C2)C4=C(N3)CCN(C4)C)N=C(C1)C |
SMILES canónico |
CC1=NC2=C(C3=C(C=C2)C4=C(N3)CCN(C4)C)N=C(C1)C |
Otros números CAS |
107369-99-3 |
Sinónimos |
2,4,9-Trimethyl-8,9,10,11-tetrahydro-3H-pyrido-(4,3-b)(1,4)diazepine(2 ,3-g)indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



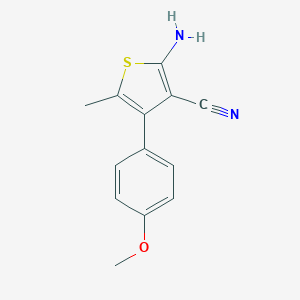
![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)
